molecular formula C11H9BrN2 B14668189 Isoquinolinium, 2-(cyanomethyl)-, bromide CAS No. 39595-94-3

Isoquinolinium, 2-(cyanomethyl)-, bromide

Katalognummer: B14668189
CAS-Nummer: 39595-94-3
Molekulargewicht: 249.11 g/mol
InChI-Schlüssel: DZJMFKVEXJEWBD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquinolinium, 2-(cyanomethyl)-, bromide is a quaternary ammonium salt derived from isoquinoline. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the isoquinoline ring, with bromide as the counterion. It is a versatile reagent used in various organic synthesis processes, particularly in the formation of heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoquinolinium, 2-(cyanomethyl)-, bromide can be synthesized through the reaction of isoquinoline with cyanomethyl bromide. The reaction typically involves refluxing isoquinoline with bromoacetonitrile in an organic solvent such as acetonitrile. The reaction mixture is then filtered to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinolinium, 2-(cyanomethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Strong bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate substitution reactions.

    Solvents: Organic solvents like acetonitrile and methanol are frequently employed in these reactions.

Major Products

The major products formed from reactions involving this compound include various heterocyclic compounds such as imidazoisoquinolines and pyrroloisoquinolines .

Wissenschaftliche Forschungsanwendungen

Isoquinolinium, 2-(cyanomethyl)-, bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Isoquinolinium, 2-(cyanomethyl)-, bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The cyanomethyl group acts as a nucleophile, participating in substitution and cyclization reactions. The bromide ion serves as a leaving group, enabling the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridinium, 2-(cyanomethyl)-, bromide: Similar in structure but derived from pyridine instead of isoquinoline.

    Quaternary ammonium salts: A broad class of compounds with similar reactivity patterns.

Uniqueness

Isoquinolinium, 2-(cyanomethyl)-, bromide is unique due to its isoquinoline backbone, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium salts. Its ability to form complex heterocyclic structures makes it particularly valuable in organic synthesis .

Eigenschaften

CAS-Nummer

39595-94-3

Molekularformel

C11H9BrN2

Molekulargewicht

249.11 g/mol

IUPAC-Name

2-isoquinolin-2-ium-2-ylacetonitrile;bromide

InChI

InChI=1S/C11H9N2.BrH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-5,7,9H,8H2;1H/q+1;/p-1

InChI-Schlüssel

DZJMFKVEXJEWBD-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC#N.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.